solubility of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
solubility of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
An In-Depth Technical Guide to the Solubility of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
Introduction
rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine (CAS: 112989-02-3) is a synthetic, amphiphilic phospholipid analogue that has garnered significant interest for its biological activities. It is recognized for its potent inhibitory action against Protein Kinase C (PKC) and its ability to suppress neoplastic cell growth in vitro.[1][2][3] Its unique structure, featuring a long acyl chain, an amide linkage, an ether group, and a zwitterionic phosphocholine head, positions it as a valuable tool in cancer research and cell signaling studies.
However, the very structural features that grant this molecule its biological efficacy also create significant challenges in its handling and application. As an amphiphile, its behavior in solvents is not straightforward. A simple declaration of "soluble" or "insoluble" is insufficient for the rigorous demands of scientific research. Understanding its solubility profile is paramount for accurate dose preparation, stable formulation for in vitro assays, and the development of potential therapeutic delivery systems.
This guide provides a comprehensive analysis of the . Moving beyond basic data, we will explore the structural rationale for its behavior, present detailed protocols for quantitative characterization in both organic and aqueous systems, and discuss the critical factors that modulate its solubility. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to work with this compound confidently and effectively.
Physicochemical Profile and Structural Rationale
The solubility of a molecule is fundamentally dictated by its structure. This synthetic phosphocholine is an exemplar of amphiphilicity, containing distinct regions that govern its interaction with various solvents.
The molecule is composed of three key domains:
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A Hydrophobic Tail: The C18 octadecanamido chain is a long, saturated fatty amide group that is highly nonpolar. This region aggressively avoids interaction with water and is the primary driver for solubility in nonpolar organic solvents.
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A Hydrophilic Head Group: The phosphocholine moiety is zwitterionic at physiological pH, containing both a negatively charged phosphate group and a positively charged quaternary ammonium group. This highly polar head group seeks to form strong hydrogen bonds and electrostatic interactions with water.
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A Modulating Linker Region: The ethoxypropan-1-ol backbone connects the hydrophobic and hydrophilic domains. The presence of the ether linkage and amide bond distinguishes it from naturally occurring diacyl or alkyl phospholipids, influencing its chemical stability, enzymatic resistance, and conformational flexibility, which in turn affects its packing in aggregates and interaction with solvents.[1]
This dual nature means the molecule will not truly "dissolve" in aqueous solutions in the same manner as a simple salt. Instead, it will exhibit complex behaviors such as forming monolayers at interfaces, existing as monomers at very low concentrations, and self-assembling into supramolecular structures like micelles or vesicles at higher concentrations.[1][4]
Caption: Structural domains of the molecule and their influence on solvent interaction.
| Property | Value | Source |
| CAS Number | 112989-02-3 | [1] |
| Molecular Formula | C₂₈H₅₉N₂O₆P | [1] |
| Molecular Weight | 550.75 g/mol | [1] |
| Known Organic Solubility | Sparingly soluble in methanol | [1] |
| Predicted Aqueous Behavior | Very low monomeric solubility; swells in water | [4] |
| Synonym | NSC 624874 | [1] |
Solubility in Organic Solvents
For creating stock solutions or for use in organic synthesis, quantifying solubility in organic solvents is essential. The ethoxypropan-1-ol moiety is known to enhance solubility in such solvents.[1] Based on the behavior of similar lipids like L-α-Phosphatidylcholine, solvents such as chloroform, ethanol, and methanol are appropriate starting points for solubilization.[5]
Expert Commentary: Causality Behind Solvent Selection
The choice of solvent is critical. A highly nonpolar solvent like hexane may effectively solvate the C18 tail but fail to accommodate the polar phosphocholine head. Conversely, a polar protic solvent like methanol can hydrogen bond with the head group but may be less effective at solvating the long tail, leading to the observed "sparingly soluble" nature.[1] A chlorinated solvent like chloroform offers a balance, possessing sufficient polarity to interact with the head group while being non-protic and capable of solvating the entire molecule, often making it an excellent choice for achieving high concentrations.
Protocol 1: Quantitative Solubility Determination via Shake-Flask Method
This protocol determines the saturation solubility (Ssat) of the compound in a specified organic solvent at a controlled temperature. The "shake-flask" method is a gold-standard approach for this measurement.[6]
Objective: To determine the maximum concentration (mg/mL or mM) of the compound that can be dissolved in a given organic solvent at equilibrium.
Methodology:
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Preparation: Add an excess amount of the solid phosphocholine compound to a known volume of the chosen solvent (e.g., chloroform) in a sealed glass vial. "Excess" is critical; enough solid should be added such that a visible amount remains undissolved at the end of the experiment.
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Equilibration: Seal the vial to prevent solvent evaporation. Place it in an incubator shaker or on a rotator at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). Constant, gentle agitation is required to ensure maximal interaction between the solute and solvent.
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Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid material. This step is a self-validating control; the presence of a pellet confirms the solution is saturated.
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Sampling: Carefully extract a precise volume of the clear supernatant without disturbing the pellet.
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Quantification:
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Dilute the supernatant sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.
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Quantify the compound's concentration. As phospholipids lack a strong UV chromophore, High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or a Mass Spectrometer (LC-MS) is recommended for accurate measurement.[7]
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Prepare a standard curve using accurately weighed amounts of the compound to ensure precise quantification.
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Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility.
Sources
- 1. rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine | 112989-02-3 | Benchchem [benchchem.com]
- 2. rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine [lgcstandards.com]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
